molecular formula C15H13ClN2O7S B2882234 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide CAS No. 1105234-96-5

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide

Cat. No.: B2882234
CAS No.: 1105234-96-5
M. Wt: 400.79
InChI Key: UEDZIJAASQUVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClN2O7S and its molecular weight is 400.79. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines

Mode of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s worth noting that similar compounds have been reported to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chloro-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O7S/c16-12-3-1-10(18(19)20)7-15(12)26(21,22)17-5-6-23-11-2-4-13-14(8-11)25-9-24-13/h1-4,7-8,17H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDZIJAASQUVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.